molecular formula C13H11N3O3 B4109216 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

Cat. No.: B4109216
M. Wt: 257.24 g/mol
InChI Key: UCXIHPMGZFSJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a benzofuro[3,2-d]pyrimidine core, a privileged scaffold known for its diverse pharmacological potential . This specific derivative features a propanoic acid linker, a structural motif that can enhance solubility and is commonly employed in the design of bioactive molecules and potential protease inhibitors . Research Applications and Potential: The benzofuran and pyrimidine heterocycles independently exhibit a wide spectrum of biological activities. Benzofuran derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties . Similarly, pyrimidine is a fundamental component in nucleic acids and many clinical drugs, with derivatives demonstrating antineoplastic, anti-inflammatory, and antibiotic activities . The fusion of these two rings into the benzofuro[3,2-d]pyrimidine system creates a versatile platform for developing new therapeutic agents. Research on closely related analogs, such as compounds with butanoic acid chains, supports the interest in this chemical class for probing biological targets . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-10(18)5-6-14-13-12-11(15-7-16-13)8-3-1-2-4-9(8)19-12/h1-4,7H,5-6H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXIHPMGZFSJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuropyrimidine Derivatives

Key Structural Analogs:
Compound Name Structural Features Biological Activity/Applications Reference
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid Butanoic acid chain instead of propanoic acid Potential kinase inhibition (hypothesized)
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride Ethanolamine backbone, hydrochloride salt Protein kinase inhibition (demonstrated)
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile Dicarbonitrile substituents Organic electroluminescence devices

Unique Features of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic Acid:

  • The propanoic acid group enhances solubility in aqueous media compared to lipophilic analogs like dicarbonitrile derivatives .

Heterocyclic Propanoic Acid Derivatives

Key Structural Analogs:
Compound Name Core Structure Biological Activity Reference
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid Furopyridine + propanoic acid Anti-inflammatory, antimicrobial (hypothesized)
2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid Thienopyrimidine + propanoic acid Anticancer (predicted)
3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid Pyrazolopyridine + propanoic acid Anticancer (demonstrated)

Comparison Highlights :

  • Bioactivity: The pyrazolopyridine analog () exhibits confirmed anticancer activity due to its difluoromethyl group, suggesting that this compound may similarly target proliferative pathways.

Amino Acid-Functionalized Derivatives

Compound Name Functional Groups Applications Reference
(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride Dichlorobenzyl + amino acid Neuroprotection, metabolic regulation
3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid Cbz-protected amino acid Enzyme inhibition (hypothesized)

Differentiating Factors :

  • Acidic vs. Basic Moieties: Unlike the hydrochloride salt in , the free propanoic acid group in the target compound may reduce cellular toxicity by avoiding ion-pairing interactions.

Biological Activity

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid, also known by its CAS number 499104-82-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

  • Molecular Formula : C13H11N3O3
  • Molecular Weight : 257.24 g/mol
  • Boiling Point : Predicted at approximately 533.5 °C
  • Density : 1.475 g/cm³ (predicted)

The compound primarily functions as an inhibitor of protein kinases, which are critical in various signaling pathways in cells. Its structure allows it to interact effectively with specific targets, making it a candidate for further pharmacological development.

Target Engagement

Research indicates that this compound may engage with the following pathways:

  • Protein Kinase Inhibition : It shows promise in modulating pathways related to cell growth and differentiation.
  • Electron Transport Pathway : It has been studied for its role in blue phosphorescent organic light-emitting diodes (PhOLEDs), indicating potential applications beyond biological systems.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal activity of benzofuro[3,2-d]pyrimidine derivatives against resistant strains of Candida albicans. Co-administration with fluconazole demonstrated a synergistic effect that restored susceptibility to this common antifungal agent .

In vitro tests have shown that derivatives exhibit significant antibacterial properties against various pathogens. The presence of electron-donating and electron-withdrawing groups on the molecular structure appears to enhance these activities .

Study 1: Antifungal Activity

A study evaluated the efficacy of benzofuro[3,2-d]pyrimidine derivatives as inhibitors of Candida albicans PKC. The results indicated that these compounds could restore fluconazole susceptibility in resistant strains, suggesting a new avenue for treating fungal infections .

Study 2: Antibacterial Activity

In another study focusing on pyrrolidine derivatives, compounds similar to this compound were tested for their antibacterial effects. The results showed that specific substitutions on the piperidine ring significantly enhanced antibacterial activity against several strains .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntifungalSynergistic effect with fluconazole
AntibacterialSignificant inhibition of bacterial growth
Protein Kinase InhibitionPotential modulation of cell signaling pathways

Q & A

Q. What are the typical synthetic routes for 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including coupling reactions between benzofuropyrimidine precursors and propanoic acid derivatives. Key steps include:

  • Ring formation : Cyclization of substituted pyrimidines with benzofuran moieties under acidic or basic conditions .
  • Amino acid conjugation : Introduction of the propanoic acid side chain via nucleophilic substitution or amidation, often requiring protecting groups to prevent undesired side reactions.
  • Optimization : Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact purity and yield. Catalysts like palladium on carbon may enhance regioselectivity .

Data Note : Yields for analogous benzofuropyrimidine derivatives range from 40–70%, with purity >95% achievable via HPLC .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the benzofuropyrimidine core and propanoic acid side chain. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 355.12 for C17_{17}H14_{14}N3_3O3_3) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, critical for understanding biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuropyrimidine derivatives?

Discrepancies in IC50_{50} values or target selectivity often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., EGFR vs. HER2 kinases) .
  • Structural analogs : Subtle modifications (e.g., fluorination at position 8) alter binding affinities. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify interactions .
  • Solubility factors : Low aqueous solubility may artificially reduce apparent activity. Use of co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies improves bioavailability .

Example : A 2024 study showed that 8-fluoro-substituted analogs exhibited 10-fold higher kinase inhibition than non-fluorinated derivatives .

Q. What methodologies are recommended for validating the compound’s biological targets in vitro?

Advanced approaches include:

  • Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to proteins like EGFR or PI3Kγ, followed by mutagenesis studies to confirm critical residues .

Q. How can regioselectivity challenges in benzofuropyrimidine functionalization be addressed?

Regioselective substitutions require:

  • Directing groups : Temporary protecting groups (e.g., Boc or Fmoc) on the propanoic acid moiety to steer reactivity toward the pyrimidine ring .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at specific positions (e.g., C-2 or C-5 of the benzofuran ring) .
  • Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered intermediates, reducing side products .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks).
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C typical for benzofuropyrimidines) .
  • Circular dichroism (CD) : For chiral analogs, confirms enantiomeric purity and conformational stability in buffer solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid
Reactant of Route 2
3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.